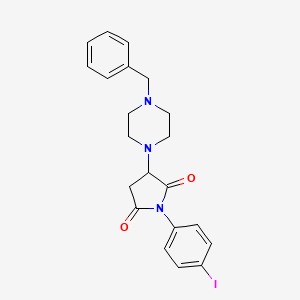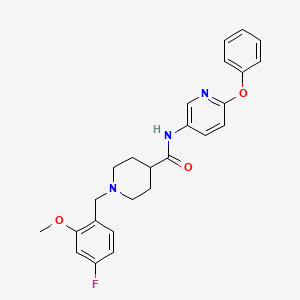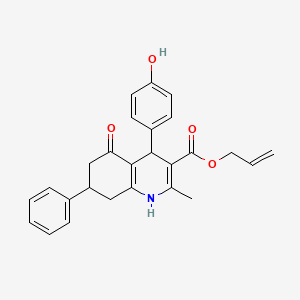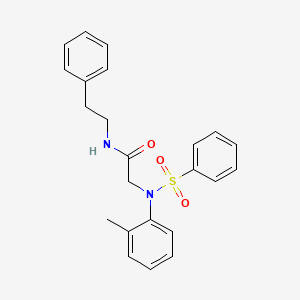
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione
説明
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIP is a heterocyclic compound that consists of a piperazine ring, a pyrrolidinedione ring, and an iodophenyl group.
作用機序
The mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the modulation of neurotransmitter receptors and the inhibition of enzymes. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to bind to the dopamine D2 receptor and modulate its activity, which may contribute to its potential as a treatment for schizophrenia and other psychiatric disorders. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which may contribute to its potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter receptors, inhibition of enzymes, and changes in gene expression. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its potential as a treatment for schizophrenia. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which may contribute to its potential as a treatment for Alzheimer's disease.
実験室実験の利点と制限
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and selectivity for specific targets. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to have high affinity for the dopamine D2 receptor and acetylcholinesterase, which makes it an attractive candidate for drug development. However, 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione also has some limitations, including its potential toxicity and lack of specificity for other targets. Further research is needed to fully understand the advantages and limitations of 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione for lab experiments.
将来の方向性
There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione, including the development of more specific and potent analogs, the investigation of its potential as a treatment for other diseases, and the exploration of its mechanism of action. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies, but further research is needed to determine its efficacy and safety in humans. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione and its potential as a modulator of neurotransmitter receptors and enzymes.
科学的研究の応用
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been explored as a potential drug candidate for the treatment of various diseases, including schizophrenia, depression, and anxiety disorders. In neuroscience, 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been studied for its potential as a modulator of neurotransmitter receptors, such as the dopamine D2 receptor. In biochemistry, 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been investigated for its ability to inhibit enzymes, such as acetylcholinesterase and butyrylcholinesterase.
特性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22IN3O2/c22-17-6-8-18(9-7-17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLBLLLQWKVAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 3-[2-(cyclohexylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4885143.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide](/img/structure/B4885147.png)

![N-{5-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4885166.png)
![N-[2-(1-piperidinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B4885180.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4885194.png)
![1-(3-chlorophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885201.png)

![5-[3-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B4885220.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4885232.png)
